molecular formula C7H3ClF2O B148771 3-Chloro-2,4-difluorobenzaldehyde CAS No. 127675-46-1

3-Chloro-2,4-difluorobenzaldehyde

Cat. No.: B148771
CAS No.: 127675-46-1
M. Wt: 176.55 g/mol
InChI Key: PDBQQCWWJXDNJO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 3rd, 2nd, and 4th positions, respectively. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-difluorobenzaldehyde can be synthesized through various methods. One common method involves the halogenation of 2,4-difluorobenzaldehyde with chlorine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2,4-difluorobenzaldehyde is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-difluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in specific positions enhances its utility in selective synthetic transformations and makes it a valuable intermediate in various industrial applications .

Properties

IUPAC Name

3-chloro-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBQQCWWJXDNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395716
Record name 3-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127675-46-1
Record name 3-Chloro-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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